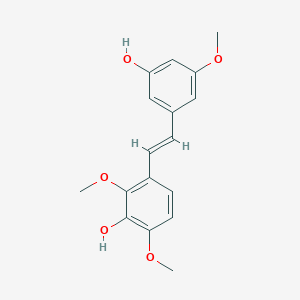
Phoyunbene A
Descripción
Phoyunbene A is a bioactive stilbenoid isolated from the dried whole plant of Pholidota yunnanensis, a medicinal orchid native to Yunnan, China . It exists as a white needle-shaped crystal with a melting point of 128–129°C and a molecular formula of C₁₆H₁₄O₅ (exact mass: 286.1205) . This makes it a promising candidate for anti-inflammatory drug development.
Propiedades
Fórmula molecular |
C17H18O5 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H18O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(21-2)16(19)17(12)22-3/h4-10,18-19H,1-3H3/b5-4+ |
Clave InChI |
DYWOJJOORBDHBP-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O)OC)O |
SMILES canónico |
COC1=C(C(=C(C=C1)C=CC2=CC(=CC(=C2)OC)O)OC)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Phoyunbene A belongs to a family of structurally related stilbenoids and phenylpropanoids isolated from Pholidota yunnanensis. Below is a detailed comparison with its analogs:
Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds
Key Findings
Structural-Activity Relationship (SAR): The number and position of methoxy groups critically influence bioactivity. Phoyunbene B’s superior activity over resveratrol (>2-fold potency) correlates with its additional methoxy group, which improves membrane permeability and target binding .
Cytotoxicity Profile: this compound, B, and D are non-toxic up to 100 μmol/L, whereas Pho cloudnanin A/B exhibit cytotoxicity, likely due to glycosylation-induced metabolic instability .
Therapeutic Potential: this compound’s low IC₅₀ and safety profile position it as a lead anti-inflammatory compound. In contrast, Phoyunbene B’s dual activity (NO inhibition and anticancer effects) suggests broader applications .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Phoyunbene A using spectroscopic and chromatographic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with existing spectral databases and replicate protocols from peer-reviewed studies to minimize instrumentation bias .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Follow optimized reaction conditions (e.g., solvent ratios, temperature gradients) documented in primary literature. Include control experiments to isolate intermediates and validate yield consistency. Use kinetic studies to identify rate-limiting steps and potential side reactions .
Q. How should researchers approach the initial characterization of this compound’s physicochemical properties?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) for melting point analysis, UV-Vis spectroscopy for solubility profiling, and X-ray crystallography for crystalline structure determination. Ensure reproducibility by adhering to standardized calibration protocols for instruments .
Advanced Research Questions
Q. What experimental design strategies are critical for studying this compound’s mechanism of action in biological systems?
- Methodological Answer : Employ a factorial design to test dose-response relationships, control for cellular variability using isogenic cell lines, and integrate knockout models to isolate target pathways. Use blinded analysis to reduce observer bias and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


